molecular formula C14H14N6O2S B2890731 2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904021-02-8

2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2890731
CAS No.: 1904021-02-8
M. Wt: 330.37
InChI Key: MXEFWMZAXWQSPB-UHFFFAOYSA-N
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Description

The compound “2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present in a number of drug classes .


Synthesis Analysis

The synthesis of similar triazole compounds involves several routes. One such route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific structure of “this compound” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse. For instance, aromatic nucleophilic substitution has been used to synthesize some novel triazoloquinoxaline derivatives .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds incorporating thiophene and triazolo[4,3-b]pyridazine motifs have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). This research suggests the potential utility of such compounds in developing new insecticides.

Antimicrobial and Anticancer Properties

The structural analogs of the compound have been explored for their antimicrobial and anticancer activities. For instance, triazolo and thiadiazole derivatives have been investigated for their antimicrobial efficacy, highlighting the potential of these compounds in addressing bacterial and fungal infections (M. S. Abbady, 2014). Additionally, modifications of such compounds have led to the discovery of potential anticancer agents, demonstrating promising activity against cancer cell lines (Xiao-meng Wang et al., 2015).

Antitumor Activity

Research on pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, which share structural similarities with the compound , has revealed significant antitumor activities. These compounds have shown to induce apoptosis and cause G1 cell-cycle arrest in cancer cells, indicating their potential as anticancer therapies (Mohamed Fares et al., 2014).

Future Directions

Triazole compounds have shown a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of “2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” and its potential applications in medicine.

Properties

IUPAC Name

2-acetamido-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-9(21)15-7-14(22)16-6-13-18-17-12-3-2-11(19-20(12)13)10-4-5-23-8-10/h2-5,8H,6-7H2,1H3,(H,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFWMZAXWQSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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